N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is an organic compound with a complex structure that includes a cyclopropane ring, two methylphenyl groups, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-cyanobenzoyl chloride with 2,2-bis(3-methylphenyl)cyclopropanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-4-hydroxybenzamide
- N-(2-bromo-3-methylphenyl)-2-(4-hydroxyphenyl)acetamide
- N-(2-cyanoacetyl)piperidine-4-carboxamide
Uniqueness
N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropane ring and two methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H22N2O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H22N2O/c1-17-5-3-7-20(13-17)25(21-8-4-6-18(2)14-21)15-23(25)24(28)27-22-11-9-19(16-26)10-12-22/h3-14,23H,15H2,1-2H3,(H,27,28) |
InChI Key |
NRJXVSKKLFBEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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